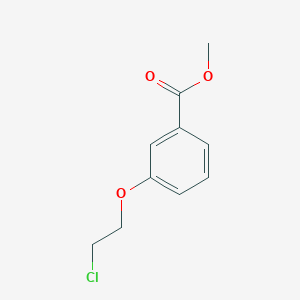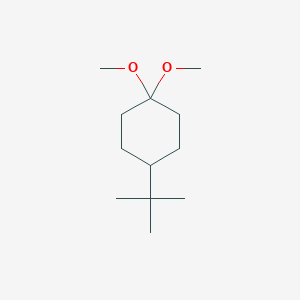
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that belongs to the class of nitropyrazoles. Nitropyrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a nitro group in the pyrazole ring significantly influences the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-nitropyrazole with valeronitrile under controlled conditions. The nitration process is usually carried out using nitric acid and a suitable solvent, such as acetic acid, at low temperatures to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of high-energy materials and dyes.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile involves its interaction with molecular targets through its nitro and pyrazole groups. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyrazole: A precursor in the synthesis of 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile.
5-Aminopyrazole: Similar in structure but with an amino group instead of a nitro group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitropyrazole derivative with high thermal stability.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of a nitro group and a valeronitrile moiety makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
5-(3-nitropyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C8H10N4O2/c9-5-2-1-3-6-11-7-4-8(10-11)12(13)14/h4,7H,1-3,6H2 |
Clave InChI |
ZUXOHKDGFDBNNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1[N+](=O)[O-])CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















